molecular formula C12H19N B13047282 (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine

(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine

Cat. No.: B13047282
M. Wt: 177.29 g/mol
InChI Key: DLXAMPFNLVUCGO-LBPRGKRZSA-N
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Description

(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent racemization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chromatographic techniques are employed to separate and purify the enantiomers.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine to the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine
  • 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine (racemic mixture)
  • 1-(2,5-Dimethylphenyl)-2-methylpropan-2-amine

Uniqueness

(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This enantiomer may exhibit different reactivity and selectivity compared to its ®-enantiomer or racemic mixture, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H19N/c1-8(2)12(13)11-7-9(3)5-6-10(11)4/h5-8,12H,13H2,1-4H3/t12-/m0/s1

InChI Key

DLXAMPFNLVUCGO-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](C(C)C)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(C)C)N

Origin of Product

United States

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